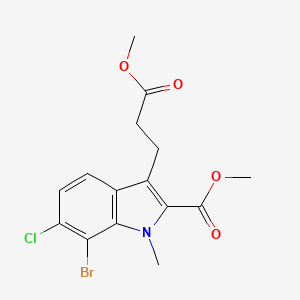

Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate

CAS No.: 2306261-24-3

Cat. No.: VC11656655

Molecular Formula: C15H15BrClNO4

Molecular Weight: 388.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2306261-24-3 |

|---|---|

| Molecular Formula | C15H15BrClNO4 |

| Molecular Weight | 388.64 g/mol |

| IUPAC Name | methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1-methylindole-2-carboxylate |

| Standard InChI | InChI=1S/C15H15BrClNO4/c1-18-13-8(4-6-10(17)12(13)16)9(5-7-11(19)21-2)14(18)15(20)22-3/h4,6H,5,7H2,1-3H3 |

| Standard InChI Key | AYUKYHMBBNBEOC-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=CC(=C2Br)Cl)C(=C1C(=O)OC)CCC(=O)OC |

| Canonical SMILES | CN1C2=C(C=CC(=C2Br)Cl)C(=C1C(=O)OC)CCC(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s molecular formula is C₁₅H₁₅BrClNO₄, with a molecular weight of 388.64 g/mol . Its IUPAC name, methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1-methylindole-2-carboxylate, systematically describes its substituents:

-

A 1-methyl group on the indole nitrogen.

-

Bromine and chlorine at positions 7 and 6 of the indole ring.

-

A 3-methoxy-3-oxopropyl chain at position 3.

Structural Representation

The compound’s 2D and 3D structural models highlight its planar indole core and the spatial arrangement of substituents (Fig. 1) . The SMILES notation (CN1C2=C(C=CC(=C2Br)Cl)C(=C1C(=O)OC)CCC(=O)OC) and InChIKey (AYUKYHMBBNBEOC-UHFFFAOYSA-N) provide unambiguous representations for computational studies .

Table 1: Key Identifiers and Descriptors

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, including:

-

Indole Core Formation: Cyclization of substituted anilines with α,β-unsaturated carbonyl compounds.

-

Halogenation: Sequential bromination and chlorination at positions 7 and 6 using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂).

-

Alkylation: Introduction of the 3-methoxy-3-oxopropyl group via Michael addition or nucleophilic substitution.

-

Esterification: Methylation of the carboxylic acid group at position 2 using methanol under acidic conditions.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring precise halogen placement on the electron-rich indole ring.

-

Yield Optimization: Reaction temperatures (typically 0–25°C) and solvent choices (e.g., DMF, THF) critically influence yields.

-

Purification: Chromatography or recrystallization is required to achieve ≥97% purity.

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water.

-

Stability: Stable under inert atmospheres at −20°C; susceptible to hydrolysis in acidic/basic conditions.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| LogP (Partition Coeff.) | Estimated 3.2 (Calc. via XLogP3) |

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s modular structure allows for derivatization at multiple sites:

-

Bromine/Chlorine: Sites for cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Methoxycarbonyl Group: Hydrolysis to carboxylic acids for amide bond formation.

| Supplier | Purity | Quantity | Price (USD) |

|---|---|---|---|

| VulcanChem | ≥97% | 100 mg – 1 kg | $200–$1,500 |

| CP Lab Safety | ≥98% | 50 mg – 500 mg | $180–$1,200 |

Future Directions and Research Gaps

-

Mechanistic Studies: Elucidate interactions with biological targets.

-

Process Chemistry: Develop scalable synthetic routes.

-

Derivative Libraries: Explore structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume